Bienvenue dans la boutique en ligne BenchChem!

L-DOPA-4'-Sulfate

Pharmacokinetics Metabolism Catecholamine Sulfoconjugation

This certified reference standard of L-DOPA-4'-Sulfate (Levodopa Impurity 8) is an essential analytical tool, not a substitute for L-DOPA or other sulfate isomers. Its distinct value is providing unambiguous identification and quantification of the 4'-O-sulfate metabolic pathway, which is critical for ANDA impurity profiling and differential biomarker analysis. Authentic standard is mandatory due to regioisomer-specific sulfation stoichiometry and divergent biological reference ranges, ensuring method accuracy for regulatory compliance.

Molecular Formula C9H11NO7S
Molecular Weight 277.247
CAS No. 217657-34-6
Cat. No. B584890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-DOPA-4'-Sulfate
CAS217657-34-6
Synonyms3-Hydroxy-L-tyrosine 4-(Hydrogen Sulfate); 
Molecular FormulaC9H11NO7S
Molecular Weight277.247
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O
InChIInChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1
InChIKeyKKZVNIAHQBJWCU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-DOPA-4′-Sulfate (CAS 217657-34-6): Technical Baseline for Procurement and Analytical Reference Standards


L-DOPA-4′-Sulfate (CAS 217657-34-6), chemically (2S)-2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid (molecular formula C9H11NO7S, MW 277.25 g/mol), is a Phase II sulfate conjugate metabolite of levodopa (L-DOPA) [1]. It is recognized as Levodopa Impurity 8 in pharmacopeial contexts and serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in L-DOPA pharmaceutical manufacturing [2]. As a positional isomer of L-DOPA-3′-O-sulfate, its value proposition lies not in therapeutic activity but in its utility as a traceable, high-purity analytical standard for quantifying sulfate-conjugated metabolic pathways distinct from those of L-DOPA and its primary decarboxylated metabolites [3].

Why L-DOPA-4′-Sulfate Cannot Be Substituted with Dopamine-3-O-Sulfate or L-DOPA in Analytical and Metabolic Research


L-DOPA-4′-Sulfate cannot be replaced by dopamine-3-O-sulfate, dopamine-4-O-sulfate, or parent L-DOPA in quantitative analytical workflows due to regioisomer-specific sulfation stoichiometry and divergent biological reference ranges. In human plasma, the basal level of dopamine-4-O-sulfate (3.2 ± 0.5 pmol/mL) is approximately 4-fold lower than that of dopamine-3-O-sulfate (13.8 ± 1.9 pmol/mL) [1], establishing a quantifiable baseline disparity that precludes simple stoichiometric substitution. Furthermore, recombinant human monoamine phenol sulfotransferase (SULT1A3) exhibits distinct kinetic partitioning between Dopa 3-O-sulfate and Dopa 4-O-sulfate formation, mandating separate authentic standards for accurate enzymatic assay calibration [2]. Procuring the correct 4′-O-sulfate positional isomer is essential for method accuracy in impurity profiling, where regulatory submissions require unambiguous identification and quantification of the specific Levodopa Impurity 8 [3].

Quantitative Differentiation of L-DOPA-4′-Sulfate from Structural Analogs: Evidence-Based Selection Guide


Plasma Level Response to Oral L-DOPA: 4-O-Sulfate Shows >100-Fold Increase vs. Baseline

In healthy human subjects administered a single 250 mg oral dose of L-DOPA, plasma levels of dopamine-4-O-sulfate (the direct decarboxylated metabolite of L-DOPA-4′-sulfate) increased to 321 ± 76 pmol/mL, representing an approximately 100-fold elevation from basal levels (3.2 ± 0.5 pmol/mL) [1]. The magnitude of this increase was comparable to that of dopamine-3-O-sulfate (1,674 ± 195 pmol/mL post-dose vs. 13.8 ± 1.9 pmol/mL basal), demonstrating that 4-O-sulfation constitutes a quantitatively significant, non-redundant clearance route that cannot be disregarded in metabolic flux studies [1].

Pharmacokinetics Metabolism Catecholamine Sulfoconjugation

Urinary Excretion Ratio: 4-O-Sulfate Constitutes 11.7% of Total Dopamine-O-Sulfates Following L-DOPA Administration

Following a 0.5 g oral dose of L-DOPA in normal subjects, 7.5 ± 1.5% of the administered dose was excreted in urine as total dopamine-O-sulfates (combined 3-O-sulfate and 4-O-sulfate) within the first 6 hours [1]. Among these sulfoconjugates, dopamine-4-O-sulfate represented 11.7 ± 0.58% of the total [1]. This fixed ratio provides a quantitative reference for verifying analytical recovery and for distinguishing physiological sulfation capacity from disease-associated alterations, as noted in studies where DA-4-O-S is significantly decreased in de novo Parkinson's disease patients while DA-3-O-S remains unchanged [2].

Urinary Metabolism Excretion Kinetics Parkinson's Disease Biomarkers

Analytical Recovery Validation: 93% Recovery for Dopamine-4-O-Sulfate Using Ion-Exchange HPLC Method

A validated HPLC method employing sequential cation- and anion-exchange resin sample preparation achieved addition recoveries of 93 ± 3.0% for dopamine-4-O-sulfate and 96 ± 2.9% for dopamine-3-O-sulfate in human urine [1]. This method enables the analysis of approximately 20 samples per day and establishes that the 4-O-sulfate isomer can be reliably quantified with precision comparable to its 3-O-sulfate counterpart, provided an authentic reference standard is available for calibration [1].

Analytical Method Validation HPLC Quality Control

Enzymatic Substrate Specificity: Recombinant Human SULT1A3 Discriminates Between 3-O and 4-O Sulfation of L-DOPA

Purified L-DOPA 3-O-sulfate and L-DOPA 4-O-sulfate were prepared and unambiguously identified by ¹H-NMR spectrometry, then used as standards to analyze L-DOPA sulfation products generated by recombinant human monoamine (M)-form phenol sulfotransferase (SULT1A3) [1]. The enzyme catalyzes the formation of both positional isomers, but their relative abundance is kinetically governed and cannot be predicted without authentic standards for calibration [1]. For dopamine as a substrate, recombinant SULT1A3 exhibits comparable Km values for 3-O-sulfate (2.6 μM) and 4-O-sulfate (2.2 μM) formation, indicating that both sulfation pathways operate at physiologically relevant substrate concentrations [2].

Enzymology SULT1A3 Sulfotransferase Kinetics

Validated Application Scenarios for L-DOPA-4′-Sulfate Based on Quantitative Evidence


Calibration Standard for Plasma Pharmacokinetic Studies of L-DOPA Sulfoconjugation

Use as a certified reference standard for HPLC-fluorometric or LC-MS/MS quantification of dopamine-4-O-sulfate in human plasma following oral L-DOPA administration. The established basal concentration (3.2 pmol/mL) and post-dose range (up to 321 pmol/mL) provide defined calibration boundaries for method linearity verification [1]. Laboratories can reference the documented 93% analytical recovery benchmark for method validation documentation [2].

Regulatory Impurity Profiling in L-DOPA Pharmaceutical Manufacturing

Employ as Levodopa Impurity 8 for method development, analytical method validation (AMV), and quality control (QC) release testing in ANDA submissions [1]. The compound's identification via ¹H-NMR and HPLC provides unambiguous structural confirmation, satisfying regulatory requirements for impurity characterization [2]. The fixed 11.7% urinary excretion ratio serves as a secondary verification parameter for assessing sulfation-related impurity carryover in bioequivalence studies [3].

Enzymatic Activity Standard for SULT1A3 Sulfotransferase Assays

Utilize as an authentic product standard for quantifying SULT1A3-mediated L-DOPA 4-O-sulfation activity in recombinant enzyme assays or hepatocyte metabolic labeling studies [1]. The comparable Km values (~2.2-2.6 μM) for 3-O and 4-O sulfation pathways confirm that both positional isomers are generated at physiologically relevant concentrations, making the 4-O-sulfate standard essential for complete kinetic characterization [2].

Biomarker Reference Material for Neurological Disease Metabolic Studies

Deploy as a quantitative reference standard in studies examining dopamine-4-O-sulfate as a potential peripheral biomarker. Evidence indicates that DA-4-O-S is significantly decreased in de novo Parkinson's disease patients while DA-3-O-S remains unchanged, suggesting differential diagnostic utility that requires precise isomer-specific quantification [1]. Authentic 4-O-sulfate standard ensures that observed reductions are not artifacts of inadequate analytical resolution between positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-DOPA-4'-Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.